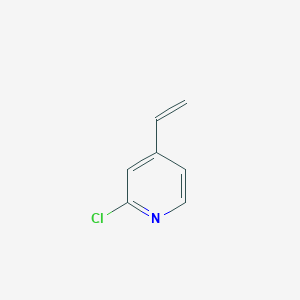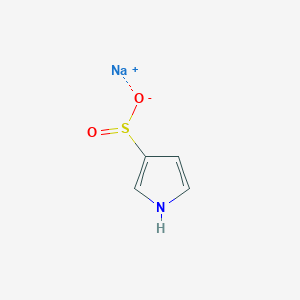
Sodium 1H-pyrrole-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1H-pyrrole-3-sulfinate is an organosulfur compound that serves as a versatile building block in organic synthesis. It is part of the broader class of sodium sulfinates, which are known for their multifaceted applications in the synthesis of various organosulfur compounds . This compound is particularly valuable due to its ability to participate in a wide range of chemical reactions, making it a crucial reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 1H-pyrrole-3-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. This process can be carried out under mild conditions, often at room temperature, to yield the desired sulfinate salts .
Industrial Production Methods: Industrial production of sodium sulfinates may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted organosulfur compounds .
Aplicaciones Científicas De Investigación
Sodium 1H-pyrrole-3-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which sodium 1H-pyrrole-3-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium toluenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Uniqueness: Sodium 1H-pyrrole-3-sulfinate is unique due to its ability to form stable sulfonyl radicals, which makes it particularly useful in radical-mediated reactions. This property distinguishes it from other sodium sulfinates, which may not form stable radicals under similar conditions .
Propiedades
Fórmula molecular |
C4H4NNaO2S |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
sodium;1H-pyrrole-3-sulfinate |
InChI |
InChI=1S/C4H5NO2S.Na/c6-8(7)4-1-2-5-3-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |
Clave InChI |
VFEIVXGOKFZJEA-UHFFFAOYSA-M |
SMILES canónico |
C1=CNC=C1S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


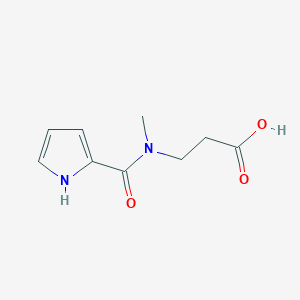
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
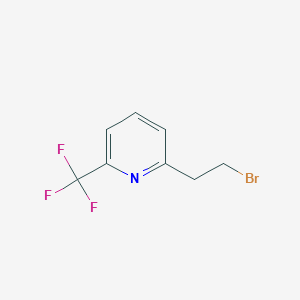
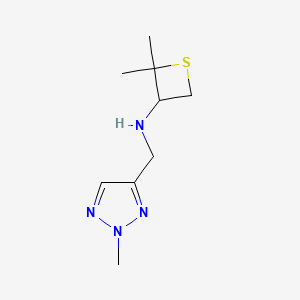
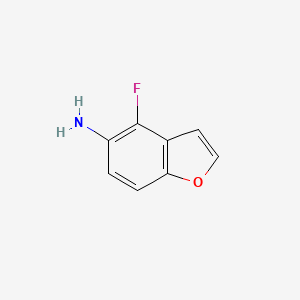
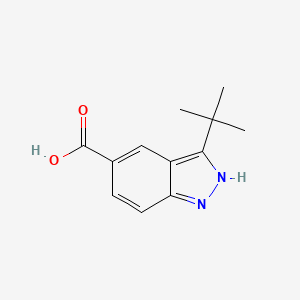
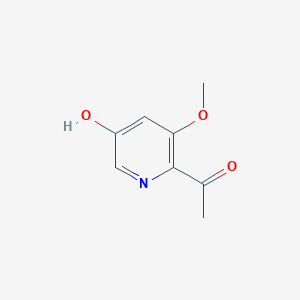
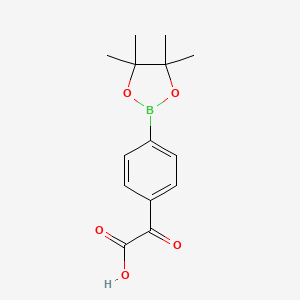
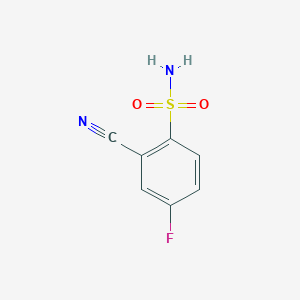
![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
